2-methylidenecyclobutane-1-carboxylic acid
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Overview
Description
2-methylidenecyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring with a methylene group and a carboxylic acid group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the intramolecular cyclization of 1,4-dibromobutane with a base to form cyclobutane, followed by the addition of a carboxyl group through oxidation .
Industrial Production Methods: Industrial production methods for 2-methylene-cyclobutanecarboxylic acid are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of more efficient catalysts and reaction conditions to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions: 2-methylidenecyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The methylene group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-methylidenecyclobutane-1-carboxylic acid has several applications in scientific research:
Medicine: May be used in the development of pharmaceuticals due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-methylene-cyclobutanecarboxylic acid involves its ability to participate in various chemical reactions due to the presence of the methylene and carboxylic acid groups. These functional groups allow the compound to interact with different molecular targets and pathways, leading to the formation of various derivatives and products .
Comparison with Similar Compounds
Cyclobutanecarboxylic acid: Lacks the methylene group but shares the cyclobutane and carboxylic acid structure.
2-Methyl-cyclobutanecarboxylic acid: Similar structure but with a methyl group instead of a methylene group.
Properties
IUPAC Name |
2-methylidenecyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-4-2-3-5(4)6(7)8/h5H,1-3H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRYRQIALCSPLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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